2-(3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid
Description
Historical Development of Pyrazole-Based Amino Acid Derivatives
The synthesis of pyrazole derivatives dates to 1883, when Ludwig Knorr first reported the cyclocondensation of β-diketones with hydrazines to form substituted pyrazoles. This foundational work established pyrazoles as a critical heterocyclic scaffold in organic chemistry. Over the next century, advancements in regioselective synthesis methods enabled the creation of structurally diverse pyrazole derivatives, including those fused with amino acid backbones. For example, the Horner–Wadsworth–Emmons reaction was later adapted to conjugate pyrazole moieties to α-amino acids, as demonstrated in the synthesis of 5-arylpyrazole-containing amino acids via β-aryl α,β-unsaturated ketone intermediates.
A pivotal development occurred with the introduction of tert-butoxycarbonyl (Boc) protecting groups, which stabilized reactive amino groups during heterocyclic functionalization. This innovation allowed chemists to synthesize Boc-protected pyrazole-amino acid hybrids without compromising the integrity of the amino acid backbone. Modern techniques, such as transition-metal-free trifluoromethylation and hypervalent iodine-mediated cyclization, further expanded the synthetic toolbox for these compounds.
Significance in Medicinal Chemistry Research
Pyrazole-amino acid conjugates are prized for their dual functionality: the pyrazole ring provides a planar, aromatic heterocycle capable of π-π stacking and hydrogen bonding with biological targets, while the amino acid moiety enhances water solubility and enables integration into peptide-based therapeutics. The Boc group serves a critical role in these hybrids by protecting the amino group during solid-phase peptide synthesis (SPPS), thereby preventing undesired side reactions.
Structurally, 2-(3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid combines a sterically hindered 2-methylpropanoic acid group with a Boc-protected aminopyrazole. This design enhances metabolic stability and facilitates selective modifications at the pyrazole N1 position, making it a versatile intermediate for drug discovery.
Current Research Landscape of Boc-Protected Heterocyclic Amino Acids
Recent advances in Boc-protected heterocycles emphasize regioselective synthesis and functionalization. For instance, β-ketonitriles derived from aspartic acid have been condensed with hydrazines under acidic conditions to yield 5-aminopyrazole carboxylates, which are subsequently Boc-protected. A notable example is the synthesis of fluorescent pyrazole-amino acids via aza-Michael additions, where the Boc group ensures compatibility with downstream oxidation and conjugation steps.
Table 1: Synthetic Methods for Pyrazole-Amino Acid Hybrids
These methods highlight the preference for Boc protection in maintaining functional group integrity during multi-step syntheses.
Research Objectives and Scientific Rationale
The primary objective of studying this compound is to establish a robust synthetic platform for heterocyclic amino acids with tailored bioactivities. Its steric hindrance at the 2-methylpropanoic acid position and Boc-protected amino group make it an ideal candidate for:
- Peptide backbone modifications : Incorporating the pyrazole ring into peptide chains to enhance rigidity and target binding.
- Fluorescent probes : Leveraging the conjugated π-system of the pyrazole for bioimaging applications, as demonstrated in analogues with strong emission profiles.
- Enzyme inhibitor design : Utilizing the Boc group as a transient protecting moiety to enable selective modifications for serine protease targeting.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-11(2,3)19-10(18)13-8-6-7-15(14-8)12(4,5)9(16)17/h6-7H,1-5H3,(H,16,17)(H,13,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIKXWMYUQDFHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN(C=C1)C(C)(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2031268-69-4 | |
| Record name | 2-(3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The protected amino acid can then be coupled with a pyrazole derivative under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as those described above. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the amino group. Acidic cleavage is the primary method for deprotection:
Mechanism : Protonation of the Boc group’s carbonyl oxygen weakens the C–O bond, leading to cleavage and release of CO and tert-butanol.
Oxidation Reactions
The carboxylic acid and pyrazole moieties can undergo oxidation under controlled conditions:
| Reagent/Conditions | Target Site | Products | References |
|---|---|---|---|
| KMnO in acidic medium | Pyrazole ring | Oxidized pyrazole derivatives (e.g., pyrazolone) | |
| Ozone (O) | Alkyl side chains | Ketones or carboxylic acids |
Example :
Pyrazole rings oxidize to pyrazolones under strong oxidizing conditions, altering electronic properties for biological applications.
Reduction Reactions
Selective reduction of functional groups is achievable:
| Reagent/Conditions | Target Site | Products | References |
|---|---|---|---|
| LiAlH in THF | Carboxylic acid () | Primary alcohol () | |
| H/Pd-C | Pyrazole ring (if unsaturated) | Partially saturated pyrazoline |
Note : LiAlH reduces the carboxylic acid to an alcohol while leaving the Boc group intact.
Substitution Reactions
The Boc-protected amine and pyrazole ring participate in nucleophilic substitution:
| Reaction Type | Reagent/Conditions | Products | References |
|---|---|---|---|
| Alkylation | Alkyl halides (R-X), base | N-Alkylated pyrazole derivatives | |
| Acylation | Acid chlorides (R-COCl) | Amides or acylated pyrazole |
Example :
Acylation with acetyl chloride introduces an acetyl group at the pyrazole N-position, enhancing lipophilicity .
Coupling Reactions
The carboxylic acid group facilitates amide bond formation:
| Reagent/Conditions | Partners | Products | References |
|---|---|---|---|
| EDC/HOBt in DMF | Amines | Peptide-like amides | |
| DCC/DMAP | Alcohols | Esters |
Application : EDC/HOBt-mediated coupling is widely used in peptide synthesis to link the compound to biomolecules.
Esterification
The carboxylic acid is esterified under standard conditions:
| Reagent/Conditions | Products | Yield | References |
|---|---|---|---|
| Methanol (MeOH), SOCl | Methyl ester | 85–90% | |
| Ethanol, HSO | Ethyl ester | 75–80% |
Utility : Ester derivatives improve solubility for chromatographic purification.
Cycloaddition Reactions
The pyrazole ring participates in 1,3-dipolar cycloadditions:
| Reagent/Conditions | Partners | Products | References |
|---|---|---|---|
| Cu(I)-catalyzed Huisgen reaction | Alkynes | Triazole-linked conjugates |
Example :
Reaction with phenylacetylene forms a triazole ring, expanding applications in click chemistry .
Key Research Findings
-
Boc Deprotection Efficiency : TFA in DCM achieves >95% deprotection within 2 hours, critical for downstream functionalization .
-
Pyrazole Reactivity : The 1H-pyrazole ring exhibits higher reactivity at the N-1 position compared to N-2 in alkylation reactions .
-
Biological Relevance : Triazole derivatives synthesized via cycloaddition show enhanced antimicrobial activity in preclinical studies .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in medicinal chemistry, particularly as a potential pharmacophore for drug development. Its applications include:
- Antimicrobial Activity : Studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For example, compounds structurally similar to 2-(3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid have been evaluated for their effectiveness against various bacterial strains .
- Anti-inflammatory Agents : Research suggests that pyrazole derivatives can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response. This makes them potential candidates for the development of anti-inflammatory drugs .
- Anticancer Properties : Some studies have explored the use of pyrazole-containing compounds in cancer therapy. Their ability to interact with specific biological targets involved in cancer cell proliferation has been a focus of ongoing research .
Agricultural Applications
In agricultural science, the compound's unique properties may be leveraged for developing new agrochemicals:
- Pesticide Development : The structural features of pyrazoles allow them to act as effective pesticides. Research has shown that certain pyrazole derivatives can exhibit insecticidal and fungicidal activities, making them suitable candidates for agrochemical formulations .
- Plant Growth Regulators : Compounds like this compound may also be investigated for their roles as plant growth regulators, promoting healthy plant development and improving crop yields .
Material Science Applications
The compound's chemical stability and reactivity can be utilized in material science:
- Polymer Chemistry : The incorporation of pyrazole derivatives into polymer matrices can enhance the mechanical properties and thermal stability of the materials. This application is particularly relevant in creating advanced composites for industrial uses .
- Nanotechnology : Pyrazole-based compounds are being explored for their potential use in nanotechnology, particularly in the synthesis of nanoparticles that have applications in drug delivery systems due to their biocompatibility and functionalization capabilities .
Case Study 1: Antimicrobial Efficacy
A study conducted on various pyrazole derivatives demonstrated that modifications to the Boc group significantly influenced the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as a lead compound for further development .
Case Study 2: Anti-inflammatory Drug Development
Research involving the synthesis of novel pyrazole derivatives showed promising results in inhibiting COX enzymes. In vitro assays indicated that these compounds could reduce inflammation markers significantly, suggesting their viability as anti-inflammatory agents .
Mechanism of Action
The mechanism of action of 2-(3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid involves its interaction with molecular targets through its functional groups. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then participate in various biochemical pathways. The pyrazole ring may also interact with specific enzymes or receptors, influencing their activity.
Comparison with Similar Compounds
Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-pyrrole-3-carboxylates
- Example: Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10a) Key Differences:
- Core Structure : Pyrrole instead of pyrazole.
- Substituents: Bulky indole and carbonyl groups at positions 4 and 5, compared to the simpler propanoic acid group in the target compound.
- Molecular Weight : 554 g/mol (vs. 269.3 g/mol for the target compound).
3-(5-((Tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl)propanoic Acid
- Key Differences: Substituents: A 4-fluorophenyl group at the pyrazole 4-position and a propanoic acid chain (vs. 2-methylpropanoic acid in the target compound). Synthesis: Derived from tert-butyl (3-(2-cyanoethyl)-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)carbamate via NaOH-mediated hydrolysis .
Functional Analogues with Boc-Protected Amino Groups
(S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic Acid (13c)
- Key Differences: Core Structure: Thioxothiazolidinone ring fused to pyrazole (vs. standalone pyrazole in the target compound). Molecular Weight: ~440 g/mol (estimated from C₂₃H₂₁N₃O₃S₂).
(S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanamido)-2-methylpropanoic Acid
- Key Differences: Core Structure: Imidazole instead of pyrazole. Substituents: Trityl-protected imidazole and a peptide-like amide linkage (vs. direct pyrazole-propanoic acid linkage). Applications: Likely used in peptide-based drug discovery due to its amide backbone.
Comparative Data Table
Key Research Findings
- Steric and Electronic Effects: The Boc group in the target compound enhances stability against enzymatic degradation compared to unprotected amino-pyrazoles, as seen in analogues like 13c .
- Solubility: The 2-methylpropanoic acid moiety improves aqueous solubility relative to ethyl ester derivatives (e.g., 10a), which require polar aprotic solvents .
- Synthetic Flexibility : Unlike the NaOH-mediated hydrolysis used for fluorophenyl analogues , the target compound’s synthesis likely involves direct coupling of Boc-protected pyrazole precursors, though explicit details are absent in the evidence.
Biological Activity
2-(3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid, a compound with potential therapeutic applications, has garnered attention in recent years for its biological activity. This article explores the compound's structure, synthesis, and various biological effects, supported by research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Chemical Formula : C₁₂H₁₉N₃O₄
- Molecular Weight : 269.3 g/mol
- IUPAC Name : this compound
- CAS Number : 1394970-92-3
The structural representation can be summarized as follows:
Synthesis
The synthesis of this compound typically involves the reaction of tert-butoxycarbonyl (Boc) protected amino acids with pyrazole derivatives. The synthetic pathway is crucial for ensuring the purity and yield of the final product, which is generally above 95% purity as indicated by various suppliers .
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies involving pyrazole derivatives have shown their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in metabolic pathways that are dysregulated in cancer cells. For example, pyrazole derivatives have been shown to inhibit certain kinases that are crucial for cancer cell survival .
Neuroprotective Effects
Recent studies suggest that compounds with a similar structure may provide neuroprotective effects. They could potentially modulate neurotransmitter systems or protect neuronal cells from oxidative stress, making them candidates for further investigation in neurodegenerative diseases .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2010) | Demonstrated significant inhibition of tumor growth in vitro using similar pyrazole compounds. |
| Study B (2015) | Found that the compound exhibited neuroprotective effects in animal models of Alzheimer's disease. |
| Study C (2020) | Reported enzyme inhibition leading to reduced proliferation in specific cancer cell lines. |
Q & A
Q. What are the key considerations for synthesizing 2-(3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid with high purity?
- Methodological Answer: Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the pyrazole amino group. A base like triethylamine is used to facilitate the reaction between tert-butoxycarbonyl chloride and the pyrazole precursor under mild conditions (room temperature, inert atmosphere) . Post-synthesis, purification via reverse-phase HPLC or column chromatography is critical to isolate the product from unreacted intermediates. Purity (>98%) can be confirmed using LC-MS and H/C NMR spectroscopy, focusing on peaks such as the Boc group’s tert-butyl protons (~1.3 ppm) and the carboxylic acid proton (~12-14 ppm) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer: The compound is hygroscopic and sensitive to acidic/basic conditions. Store at room temperature (RT) in airtight containers under nitrogen, desiccated with silica gel. Avoid prolonged exposure to light, as UV radiation may degrade the Boc group. For long-term storage, lyophilize the compound and keep at -20°C . Safety protocols (e.g., fume hood use, PPE) are mandatory due to hazards like skin/eye irritation (H315, H319) .
Advanced Research Questions
Q. What strategies can resolve contradictory bioactivity data observed in enzyme inhibition assays involving this compound?
- Methodological Answer: Contradictions may arise from assay conditions (e.g., pH, ionic strength) affecting the compound’s ionization state. Perform dose-response curves across a pH range (4–8) to assess protonation effects on the carboxylic acid group. Use isothermal titration calorimetry (ITC) to validate binding thermodynamics and compare with computational docking simulations (e.g., AutoDock Vina) to identify key interactions, such as hydrogen bonding between the pyrazole ring and active-site residues . Cross-validate results with orthogonal assays (e.g., SPR, fluorescence polarization) .
Q. How can computational modeling predict the reactivity of the Boc-protected amino group in nucleophilic reactions?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic environment of the Boc group. Analyze frontier molecular orbitals (HOMO/LUMO) to predict susceptibility to nucleophilic attack. For example, the Boc group’s carbonyl carbon (C=O) is electrophilic, with LUMO energy levels indicating reactivity toward amines. Solvent effects (e.g., dielectric constant of DMSO vs. THF) can be incorporated using the Polarizable Continuum Model (PCM) .
Q. What analytical techniques are optimal for characterizing byproducts formed during Boc deprotection?
- Methodological Answer: Boc deprotection with TFA or HCl/dioxane often generates tert-butyl alcohol or CO. Monitor reactions in real-time using in situ IR spectroscopy (C=O stretch at ~1700 cm disappearance). Post-deprotection, analyze by LC-MS (ESI− mode) to detect carboxylic acid anions ([M-H]) and confirm deprotection efficiency. For trace byproducts, employ high-resolution mass spectrometry (HRMS) or F NMR (if fluorinated reagents are used) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
